(R)-2-Hydroxy-2-phenylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of (R)-2-Hydroxy-2-phenylpropanoic acid can involve enantioselective metabolism, as demonstrated in studies on cumene (isopropylbenzene) metabolism in rabbits. Notably, the metabolic process results in a high selectivity for (R)-(+)-2-phenyl-1-propanol and its subsequent oxidation to (R)-2-Hydroxy-2-phenylpropanoic acid. This process highlights the compound's formation through preferential omega-hydroxylation and stereochemical inversion, providing insights into its synthetic pathways (Ishida & Matsumoto, 1992).
Scientific Research Applications
Chemo-enzymatic Synthesis : Zhao et al. (2014) described a chemo-enzymatic method for preparing chiral hydroxy acids, including (R)-2-Hydroxy-2-phenylpropanoic acid. This process uses Porcine pancreas lipase as a biocatalyst, offering an efficient way to produce chiral compounds used in pharmaceuticals (Zhao, Ma, Fu, & Zhang, 2014).
Resolution and Absolute Configuration Assignment : Drewes et al. (1992) achieved the resolution and assignment of absolute configuration of related compounds, contributing to the understanding of their stereochemistry, crucial for their application in synthesizing optically active compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Optical Resolution and Synthesis : Shiraiwa et al. (2003, 2002) conducted studies on optical resolution and synthesis of amino hydroxy acids, which are structurally similar to (R)-2-Hydroxy-2-phenylpropanoic acid. Their research provides insights into the production of optically active compounds from racemic mixtures, relevant for pharmaceutical synthesis (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003), (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).
Enantioselective Metabolism : Ishida & Matsumoto (1992) explored the enantioselective metabolism of compounds related to (R)-2-Hydroxy-2-phenylpropanoic acid. Their findings contribute to understanding the metabolic pathways of such compounds in biological systems (Ishida & Matsumoto, 1992).
Enantioselective Synthesis using Microbial Cells : Mitsukura, Yoshida, & Nagasawa (2002) described a method for synthesizing (R)-2-Phenylpropanoic acid from its racemate using microbial cells. This approach highlights the potential of biocatalysis in producing chiral compounds (Mitsukura, Yoshida, & Nagasawa, 2002).
Asymmetric Synthesis and Catalysis : Various studies, including those by Omote et al. (2006), Avenoza et al. (2000), and Toukoniitty et al. (2004), have focused on asymmetric synthesis and catalysis. These research efforts contribute to the development of methods to synthesize chiral compounds, including those structurally related to (R)-2-Hydroxy-2-phenylpropanoic acid, which are important in pharmaceutical and fine chemical industries (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006), (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000), (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Role in Biosynthesis of Other Compounds : Jarvis, Schaaf, & Oldham (2000) investigated the role of 3-hydroxy-3-phenylpropanoic acid, a compound related to (R)-2-Hydroxy-2-phenylpropanoic acid, in the biosynthesis of benzoic and salicylic acids in plants. This study provides insight into the metabolic pathways of phenolic compounds in plants (Jarvis, Schaaf, & Oldham, 2000).
Synthesis of Chiral HIV Protease Inhibitor Component : Kajiro, Mitamura, Mori, & Hiyama (1999) described the synthesis of a key component of an HIV protease inhibitor using (R)-2-hydroxy-1-indanone, which is structurally related to (R)-2-Hydroxy-2-phenylpropanoic acid. This work highlights the application of chiral compounds in developing antiviral drugs (Kajiro, Mitamura, Mori, & Hiyama, 1999).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.
Future Directions
This could involve potential applications of the compound. Is it a promising drug candidate? Could it be used as a catalyst in a chemical reaction? Are there ways to synthesize it more efficiently or from renewable resources?
properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-2-phenylpropanoic acid | |
CAS RN |
3966-30-1 | |
Record name | Atrolactic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATROLACTIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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